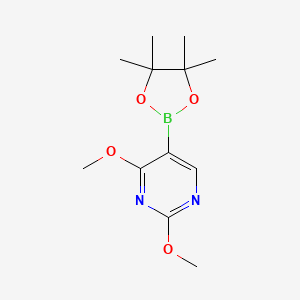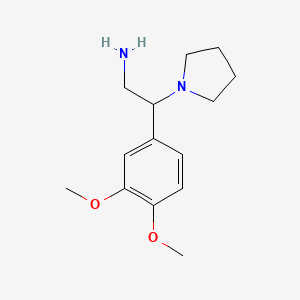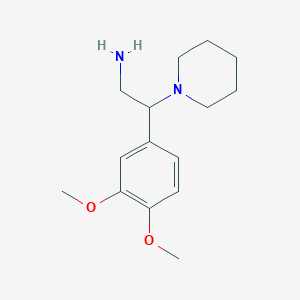![molecular formula C6H5N3O B1316413 Oxazolo[4,5-b]pyridin-2-amine CAS No. 40926-66-7](/img/structure/B1316413.png)
Oxazolo[4,5-b]pyridin-2-amine
Übersicht
Beschreibung
Oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
Oxazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by Oxazolo[4,5-b]pyridin-2-amine are currently unknown . The compound’s effect on these pathways would depend on its specific targets and their roles within the cell.
Result of Action
It has been suggested that the compound has antiproliferative effects, indicating potential anti-cancer properties .
Biochemische Analyse
Biochemical Properties
Oxazolo[4,5-b]pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as RAF kinases, including B-RAF, which are involved in cell signaling pathways . These interactions inhibit the activity of RAF kinases, leading to a decrease in cell proliferation. Additionally, this compound interacts with receptor tyrosine kinases, further influencing cell signaling processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to inhibit cell proliferation, particularly in cancer cells, by targeting RAF kinases and receptor tyrosine kinases . This inhibition disrupts cell signaling pathways, leading to reduced cell growth and division. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its overall impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to RAF kinases and receptor tyrosine kinases, it inhibits their activity, leading to downstream effects on cell signaling pathways . This inhibition results in decreased cell proliferation and altered gene expression. Additionally, this compound may influence enzyme activity through direct binding interactions, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and other cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant adverse effects . At higher doses, toxic effects such as skin irritation and other adverse reactions have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as SIRT1, an NAD(+)-dependent protein deacetylase . Activation of SIRT1 by this compound has been shown to modulate metabolic parameters, including glucose and insulin homeostasis . These interactions contribute to the compound’s overall impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function. The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-pyridinol with triphosgene in the presence of a base. The reaction is carried out at temperatures ranging from -5°C to 30°C, followed by heating to 40-90°C for 2-20 hours . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of triphosgene, a less toxic alternative to phosgene, makes the process safer and more environmentally friendly. The reaction steps are straightforward, and the organic solvent used can be recycled, making the process cost-effective and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridin-2-one.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolo[4,5-b]pyridin-2-one, various substituted oxazolo[4,5-b]pyridin-2-amines, and other derivatives depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolopyridine: A closely related compound with similar structural features.
Isoxazolopyridine: Another heterocyclic compound with a fused ring system.
Thiazolopyridine: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
Oxazolo[4,5-b]pyridin-2-amine is unique due to its specific ring fusion and the presence of an amino group, which allows for diverse chemical modifications and biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYPWBWFBPSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508328 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40926-66-7 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]oxazolo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research on oxazolo[4,5-b]pyridin-2-amine derivatives?
A1: The research primarily focuses on synthesizing and evaluating a series of novel 5-aryl substituted this compound derivatives for their potential antiproliferative activity. While the specific mechanisms of action and targets are not elucidated in this study [], the research demonstrates the synthesis process and evaluates the in vitro antiproliferative activity of these novel compounds against several cancer cell lines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)





![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)



